molecular formula C11H10N2O B14129146 2-(2-Methoxyphenyl)pyrazine

2-(2-Methoxyphenyl)pyrazine

Cat. No.: B14129146
M. Wt: 186.21 g/mol
InChI Key: LWKDXNYQUHVNMB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . The compound features a pyrazine ring substituted with a 2-methoxyphenyl group, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure includes the reaction of a boronic acid derivative of 2-methoxyphenyl with a halogenated pyrazine in the presence of a palladium catalyst and a base. Industrial production methods may involve similar coupling reactions but optimized for large-scale synthesis with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

2-(2-Methoxyphenyl)pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxyphenyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyrazine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)pyrazine can be compared with other pyrazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazine derivatives.

Properties

IUPAC Name

2-(2-methoxyphenyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKDXNYQUHVNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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